Suc-ala-ala-ala-ala-ala-pna

Description

Propriétés

IUPAC Name |

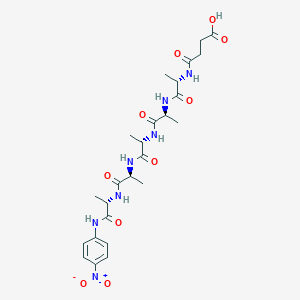

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N7O10/c1-12(26-19(33)10-11-20(34)35)21(36)27-13(2)22(37)28-14(3)23(38)29-15(4)24(39)30-16(5)25(40)31-17-6-8-18(9-7-17)32(41)42/h6-9,12-16H,10-11H2,1-5H3,(H,26,33)(H,27,36)(H,28,37)(H,29,38)(H,30,39)(H,31,40)(H,34,35)/t12-,13-,14-,15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYJQWUPRIFIBP-QXKUPLGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N7O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for Synthesis and Structural Modification

Oligopeptide Synthesis Strategies for Suc-Ala-Ala-Ala-Ala-Ala-pNA

The construction of the pentapeptide backbone of Suc-Ala-Ala-Ala-Ala-Ala-pNA can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing peptides of this length. acs.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. acs.orgnih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used, where the N-terminus of each incoming amino acid is temporarily protected by a Fmoc group. acs.orgnih.gov

The general SPPS cycle for the alanine (B10760859) pentapeptide involves:

Attachment: The C-terminal amino acid (alanine) is anchored to a suitable resin.

Deprotection: The Fmoc protecting group is removed from the resin-bound alanine, typically using a piperidine (B6355638) solution, to expose a free amino group. researchgate.net

Coupling: The next Fmoc-protected alanine is activated and coupled to the free amino group, forming a new peptide bond. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium/aminium salts such as HCTU. researchgate.net

Washing: The resin is thoroughly washed to remove excess reagents and by-products. This cycle is repeated until the full pentapeptide chain is assembled. Finally, the N-terminal amino group is acylated with succinic anhydride (B1165640) to introduce the succinyl cap, and the completed peptide is cleaved from the resin.

Solution-Phase Peptide Synthesis , while less common for routine peptide synthesis due to its labor-intensive nature, offers advantages for large-scale production. researchgate.netnih.gov This classical approach involves coupling amino acids or small peptide fragments in an appropriate solvent. After each coupling step, the product must be isolated and purified before the next reaction can proceed. nih.gov While this method provides greater flexibility in purification and characterization at intermediate stages, it is generally more time-consuming than SPPS for a peptide like Suc-Ala-Ala-Ala-Ala-Ala-pNA. researchgate.net

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on an insoluble resin support through repeated cycles of deprotection and coupling. nih.gov | High efficiency, automation potential, simplified purification of the final product. acs.org | Potential for side reactions on the resin, difficulty in monitoring intermediate steps. |

| Solution-Phase Synthesis | Peptide fragments are coupled in a homogenous solution, with purification after each step. researchgate.net | Scalability for industrial production, easier purification of intermediates. researchgate.net | Time-consuming, requires extensive purification at each step, potential for low cumulative yield. researchgate.net |

Derivatization Techniques for Chromogenic Functionality

The attachment of the p-nitroanilide (pNA) moiety is a critical step that imparts chromogenic properties to the substrate. However, this derivatization presents significant technical challenges, primarily due to the low nucleophilicity of the aromatic amino group in p-nitroaniline, which is a result of the electron-withdrawing effect of the nitro group. nih.govnih.gov

Several strategies have been developed to overcome this hurdle:

Direct Acylation: While seemingly straightforward, the direct coupling of the completed peptide's C-terminal carboxyl group to p-nitroaniline using standard reagents like DCC often results in poor yields. nih.govbeilstein-journals.orgnih.gov More forceful condensing agents, such as those based on phosphorus oxychloride or phosphorus trichloride, have been used with some success but can risk racemization. beilstein-journals.orgnih.gov

Synthesis via pNA-derivatized Amino Acid: A more effective approach involves first synthesizing Fmoc-Ala-pNA and then incorporating this unit at the C-terminus during the initial step of solid-phase synthesis. This circumvents the difficult coupling of a large peptide to the unreactive pNA.

Post-synthesis Modification on Resin: An alternative SPPS method involves derivatizing the resin with a p-nitroaniline precursor before peptide assembly. For instance, a resin can be functionalized with p-phenylenediamine. researchgate.net After the peptide chain is synthesized, the terminal amino group on the support is oxidized to a nitro group to form the final pNA conjugate. researchgate.net

Use of pNA Analogs: To facilitate easier coupling, analogs like 5-amino-2-nitrobenzoic acid (Anb5,2) can be used. nih.govnih.gov This molecule is more reactive and can be readily attached to a resin. The resulting peptide conjugate functions similarly to a pNA substrate in enzymatic assays. nih.govnih.gov

Aryl Hydrazine (B178648) Resin Method: A novel approach utilizes an aryl hydrazine resin. acs.orgresearchgate.net The peptide is assembled on this support, and subsequent mild oxidation generates a highly reactive acyl diazene (B1210634) intermediate. This intermediate reacts efficiently even with weak nucleophiles like p-nitroaniline, allowing for the formation of the peptide-pNA bond under gentle conditions. acs.orgresearchgate.net

| Derivatization Method | Principle | Key Features |

| Direct Acylation | Coupling the finished peptide to p-nitroaniline. | Often low-yielding due to pNA's low nucleophilicity. beilstein-journals.orgnih.gov |

| p-Phenylenediamine Resin | Peptide is built on a resin functionalized with p-phenylenediamine, followed by oxidation. | Integrates derivatization into the SPPS workflow; oxidation is the final step. researchgate.net |

| pNA Analog (Anb5,2) | Using a more reactive analog of pNA for easier coupling. | Circumvents low reactivity of pNA; provides better solubility. nih.govnih.gov |

| Aryl Hydrazine Resin | Formation of a highly reactive acyl diazene intermediate on-resin for efficient coupling to pNA. | High efficiency, compatible with standard Fmoc chemistry, avoids harsh coupling agents. acs.orgresearchgate.net |

Characterization of Synthetic Suc-Ala-Ala-Ala-Ala-Ala-pNA Purity and Identity

Ensuring the purity and correct identity of the synthesized Suc-Ala-Ala-Ala-Ala-Ala-pNA is paramount for its use as a reliable biochemical reagent. A combination of chromatographic and spectrometric techniques is employed for comprehensive characterization. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing the purity of the final product. resolvemass.ca Reversed-phase HPLC (RP-HPLC) is typically used, which separates the target peptide from impurities based on hydrophobicity. researchgate.net Impurities may include deletion sequences (peptides missing one or more alanine residues), incompletely deprotected peptides, or products of side reactions. A highly pure sample will exhibit a single, sharp peak in the chromatogram. The purity is often quantified by integrating the peak area of the main product relative to the total area of all detected peaks. lcms.cz

Mass Spectrometry (MS) is essential for confirming the identity and molecular weight of the synthesized peptide. resolvemass.ca Electrospray ionization mass spectrometry (ESI-MS) is commonly used to obtain a precise mass measurement of the parent ion. nih.gov The experimentally determined molecular weight must match the theoretical calculated mass of Suc-Ala-Ala-Ala-Ala-Ala-pNA (451.43 g/mol ). Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions that corresponds to the peptide's amino acid sequence. lcms.cz

| Technique | Purpose | Information Obtained |

| Reversed-Phase HPLC (RP-HPLC) | Purity assessment and purification. | Quantifies the percentage purity of the compound by separating it from synthesis-related impurities. researchgate.netlcms.cz |

| Mass Spectrometry (MS) | Identity confirmation. | Provides the exact molecular weight of the compound, confirming it matches the theoretical mass. nih.govresolvemass.ca |

| Tandem MS (MS/MS) | Structural verification. | Confirms the amino acid sequence by analyzing the fragmentation pattern of the peptide. lcms.cz |

A systematic workflow combining these techniques ensures that the final Suc-Ala-Ala-Ala-Ala-Ala-pNA product meets the high standards of purity and structural identity required for quantitative biochemical research. researchgate.netacs.org

Enzymatic Kinetic Characterization Using Suc Ala Ala Ala Ala Ala Pna

Determination of Michaelis-Menten Kinetic Parameters

The interaction between an enzyme and the Suc-Ala-Ala-Ala-Ala-Ala-pNA substrate can be described by Michaelis-Menten kinetics. This model allows for the determination of several key parameters that define the efficiency and specificity of the enzymatic reaction. While this substrate is cleaved by several proteases, including neutrophil elastase, proteinase K, and subtilisins (B1170691), detailed kinetic data for this specific pentapeptide are not as commonly reported as for other tetrapeptide substrates.

The specificity constant, or catalytic efficiency (kcat/Km), is a crucial measure that indicates how efficiently an enzyme can convert a substrate into a product. It is particularly useful for comparing an enzyme's preference for different substrates. For Suc-Ala-Ala-Ala-Ala-Ala-pNA, its interaction with the zinc-endopeptidase astacin (B162394) has been studied, revealing important aspects of the enzyme's specificity. The specificity constant for the initial cleavage of this substrate by astacin is significantly higher—by a factor of 1200—than for the subsequent cleavage of the resulting fragment. nih.gov This demonstrates a strong preference by astacin for the longer peptide chain.

The table below summarizes research findings on the interaction of various proteases with Suc-Ala-Ala-Ala-Ala-Ala-pNA and related substrates.

| Protease | Substrate | Kinetic Findings (kcat/Km) |

| Astacin | Suc-Ala-Ala-Ala-Ala-Ala-pNA | The specificity constant (kcat/Km) increases with the number of alanine (B10760859) residues in the peptide chain. nih.gov The initial cleavage of the pentapeptide is 1200 times more efficient than the secondary cleavage. nih.gov |

| Neutrophil Elastase | Suc-Ala-Ala-Ala-Ala-Ala-pNA | This compound is recognized as a neutrophil elastase substrate, enabling the monitoring of enzyme activity through absorbance assays. nih.gov |

| Proteinase K | Related Substrates | While known to hydrolyze alanine-rich substrates, specific kcat/Km values for Suc-Ala-Ala-Ala-Ala-Ala-pNA are not prominently documented. Studies often utilize substrates like N-succinyl-Ala-Ala-Pro-Leu-pNA. |

| Subtilisins | Related Substrates | Subtilisins are known to hydrolyze trialanine substrates (Suc-Ala-Ala-Ala-pNA), though some novel subtilisins have shown very low specificity for it. nih.gov |

The Michaelis constant, Km, is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It serves as an inverse measure of the affinity between the enzyme and its substrate; a lower Km value indicates a higher affinity. For the interaction between astacin and substrates of the general structure Suc-Ala(n)-pNA, the kinetic parameters are influenced by the length of the alanine chain, suggesting that substrate length is a key determinant of binding affinity. nih.gov

Reaction Progress Curve Analysis

Reaction progress curve analysis is a kinetic method that involves continuously monitoring the concentration of product formed or substrate consumed over time. For the hydrolysis of Suc-Ala-Ala-Ala-Ala-Ala-pNA, this involves tracking the increase in absorbance at 405 nm as p-nitroaniline is released.

A typical progress curve for this reaction would show an initial phase where the rate of product formation is nearly linear (the initial velocity). As the substrate is consumed, the rate slows down due to the decreasing substrate concentration, eventually reaching a plateau when the reaction is complete. The shape and slope of this curve are dependent on the initial concentrations of the enzyme and substrate, as well as the enzyme's intrinsic kinetic parameters (Km and kcat). By fitting the full time-course data to the integrated Michaelis-Menten equation or more complex kinetic models, one can extract these parameters from a single experiment. This method is powerful for detecting phenomena such as product inhibition or enzyme inactivation that might be missed by focusing solely on initial rates.

Multi-site Cleavage Kinetics

Some enzymes can cleave a single substrate molecule at more than one position. Suc-Ala-Ala-Ala-Ala-Ala-pNA is a notable example of a substrate that undergoes such multi-site cleavage by certain proteases, providing a model system for studying the kinetics of sequential enzymatic reactions.

The zinc-endopeptidase astacin provides a clear example of multi-site cleavage on the Suc-Ala-Ala-Ala-Ala-Ala-pNA substrate. nih.gov This pentapeptide is unique among several tested substrates in that it is cleaved at two distinct positions by the enzyme. nih.gov

The cleavage process occurs in a stepwise manner:

Primary Cleavage: The initial and preferred cleavage occurs at a true peptide bond within the alanine chain. This reaction yields two fragments: Suc-Ala-Ala and Ala-Ala-Ala-pNA.

Secondary Cleavage: The resulting C-terminal fragment, Ala-Ala-Ala-pNA, then serves as a substrate for a second cleavage event. This reaction releases the p-nitroaniline molecule, which is the basis of the colorimetric assay.

Kinetic analysis reveals a significant difference in the enzyme's efficiency for these two events. The specificity constant (kcat/Km) for the primary cleavage is 1200-fold higher than that for the secondary cleavage. nih.gov This stark difference highlights astacin's preference for longer peptide substrates and its higher efficiency in cleaving internal peptide bonds compared to the bond adjacent to the p-nitroaniline group in the shorter fragment. nih.gov

The table below outlines the sequential cleavage events.

| Cleavage Event | Bond Cleaved | Products | Relative Specificity Constant (kcat/Km) |

| Primary | Internal Peptide Bond | Suc-Ala-Ala + Ala-Ala-Ala-pNA | 1200x |

| Secondary | Ala-pNA bond | Ala-Ala + p-Nitroaniline | 1x |

Enzymatic Kinetic Characterization and Identification of Intermediate Products of Hydrolysis for Suc-Ala-Ala-Ala-Ala-Ala-pNA

The enzymatic hydrolysis of the chromogenic substrate Succinyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine 4-nitroanilide (Suc-ala-ala-ala-ala-ala-pna) has been a subject of study for understanding enzyme specificity and reaction mechanisms. This section details the kinetic parameters of its cleavage and identifies the intermediate products formed during the hydrolytic process.

The kinetic efficiency of enzymatic reactions involving a series of succinyl-poly(L-alanine) p-nitroanilides, including Suc-ala-ala-ala-ala-ala-pna, has been investigated. The specificity constant, kcat/Km, serves as a crucial parameter for comparing the catalytic efficiency of an enzyme towards different substrates. An analysis of the hydrolysis of substrates with varying numbers of alanine residues by the zinc-endopeptidase astacin revealed a clear trend.

Research has shown that the specificity constants for the release of p-nitroaniline from substrates of the general structure Suc-Ala(n)-pNA increase with the number of alanine residues. nih.gov This indicates that longer peptide chains in this series are more efficiently hydrolyzed by the enzyme. The kinetic data from this research is summarized in the table below.

| Substrate | kcat/Km (s⁻¹M⁻¹) |

| Suc-Ala-Ala-pNA | 10 |

| Suc-Ala-Ala-Ala-pNA | 1,100 |

| Suc-Ala-Ala-Ala-Ala-Ala-pNA | 1,200 (for the first cleavage) |

This table presents the specificity constants (kcat/Km) for the hydrolysis of various succinyl-poly(L-alanine) p-nitroanilide substrates by the enzyme astacin. nih.gov

The data clearly demonstrates that the addition of alanine residues significantly enhances the substrate's suitability for the enzyme, with Suc-ala-ala-ala-ala-ala-pna being a highly specific substrate.

Identification of Intermediate Products of Hydrolysis

A detailed investigation into the hydrolysis of Suc-ala-ala-ala-ala-ala-pna by astacin has revealed a multi-step cleavage process, leading to the identification of distinct intermediate products. Unlike shorter peptides in the series, Suc-ala-ala-ala-ala-ala-pna is unique in that it is cleaved at two different positions by the enzyme. nih.gov

The initial and primary cleavage event does not release the chromogenic p-nitroaniline group. Instead, the enzyme first hydrolyzes the peptide bond between the second and third alanine residues from the succinyl-end of the molecule. This first cleavage results in the formation of two intermediate products: nih.gov

Suc-Ala-Ala (Succinyl-dialanine)

Ala-Ala-Ala-pNA (Alanine-alanine-alanine p-nitroanilide)

Following this initial hydrolysis, the C-terminal fragment, Ala-Ala-Ala-pNA, serves as a substrate for a second cleavage event. In this subsequent step, the enzyme hydrolyzes the amide bond linking the tri-alanine peptide to the p-nitroaniline group, releasing the final products: nih.gov

Alanine-alanine-alanine

p-nitroaniline

The specificity constant for the initial cleavage of Suc-ala-ala-ala-ala-ala-pna is 1200-fold higher than that for the second cleavage of the resulting Ala-Ala-Ala-pNA fragment. nih.gov This significant difference in catalytic efficiency underscores the enzyme's preference for longer peptide substrates and the importance of substrate length in determining the rate and pathway of hydrolysis. nih.gov

The sequential nature of this hydrolysis is summarized in the following reaction scheme:

Step 1: Suc-Ala-Ala-Ala-Ala-Ala-pNA → Suc-Ala-Ala + Ala-Ala-Ala-pNA

Step 2: Ala-Ala-Ala-pNA → Ala-Ala-Ala + p-nitroaniline

This two-step hydrolytic pathway highlights the complex interactions between the enzyme and the Suc-ala-ala-ala-ala-ala-pna substrate, providing valuable insights into the enzyme's mode of action and substrate specificity.

Substrate Specificity Profiling of Proteases with Suc Ala Ala Ala Ala Ala Pna

Investigations into Metalloprotease Specificity

The interactions of Suc-ala-ala-ala-ala-ala-pna with metalloproteases, a class of enzymes that utilize a metal ion for their catalytic activity, have been a subject of scientific inquiry. The following sections explore the substrate specificity of astacin (B162394) and meprin metalloproteases.

Astacin Protease Substrate Specificity

| Subsite | Preferred Residues |

|---|---|

| P3 | Proline > Valine > Leucine > Alanine (B10760859) > Glycine |

| P2 | Lysine, Arginine |

| P1 | Lysine, Arginine |

| P1' | Small, uncharged aliphatic residues (e.g., Alanine) |

Meprin Metalloprotease Interactions

Meprins are metalloproteases that play a role in various physiological and pathological processes. They exist as two subunits, meprin α and meprin β, which exhibit distinct substrate specificities.

Meprin α shows a preference for small amino acids, such as serine and alanine, or hydrophobic residues like phenylalanine at the P1 and P1' positions. portlandpress.com Proline is the most favored amino acid at the P2' position. portlandpress.com Given its preference for alanine, it is conceivable that meprin α could potentially cleave Suc-ala-ala-ala-ala-ala-pna, although direct experimental evidence for this specific interaction is lacking.

Meprin β , in contrast, displays a strong preference for acidic amino acids, particularly aspartate and glutamate, in the P1 and P1' positions of its substrates. glpbio.comportlandpress.com This distinct specificity makes it highly unlikely that meprin β would effectively hydrolyze a substrate composed entirely of neutral alanine residues like Suc-ala-ala-ala-ala-ala-pna.

| Protease | P1/P1' Preference | P2' Preference |

|---|---|---|

| Meprin α | Small (e.g., Alanine, Serine) or Hydrophobic (e.g., Phenylalanine) | Proline |

| Meprin β | Acidic (e.g., Aspartate, Glutamate) | - |

Analysis of Serine Protease Specificity

Serine proteases, characterized by a serine residue in their active site, represent another major class of proteolytic enzymes. The specificity of several serine proteases towards Suc-ala-ala-ala-ala-ala-pna has been investigated to understand their substrate recognition patterns.

Pseudomonas aeruginosa Protease IV Specificity

Pseudomonas aeruginosa Protease IV is a well-characterized serine protease that exhibits a high degree of specificity for cleaving peptide bonds on the carboxyl side of lysine residues. Its activity is often assayed using substrates that contain lysine, such as Tosyl-Gly-Pro-Lys-p-nitroanilide. Due to this stringent requirement for a lysine residue at the P1 position, Protease IV is not expected to hydrolyze Suc-ala-ala-ala-ala-ala-pna, which is composed solely of alanine residues.

Ak.1 Protease Substrate Specificity

Ak.1 protease, a thermostable subtilisin isolated from Bacillus st. Ak.1, is active against substrates that have neutral or hydrophobic branched-chain amino acids, such as valine, alanine, or phenylalanine, at the P1 position. nih.govnih.govresearchgate.net This preference suggests that Ak.1 protease has the potential to cleave the poly-alanine substrate Suc-ala-ala-ala-ala-ala-pna. Studies have shown that the kinetic parameters (Km and kcat) of Ak.1 protease are temperature-dependent, and its specificity can vary with changes in temperature. nih.govnih.govresearchgate.net

| Amino Acid Type at P1 | Examples | Activity |

|---|---|---|

| Neutral | Alanine | Active |

| Hydrophobic (branched-chain) | Valine | Active |

| Hydrophobic (aromatic) | Phenylalanine | Active |

Trypsin-like Protease PRA1 Specificity

The protein designated as PRA1 (pH-regulated antigen 1) from the fungal pathogen Candida albicans has a more complex functional profile than a typical trypsin-like protease. While some databases annotate it with metallopeptidase activity, extensive research indicates its primary roles are in zinc acquisition and immune evasion. researchgate.net One study has identified PRA1 as the first fungal protease that can cleave the human complement component C3. nih.gov However, another study using a pra1 null mutant suggested it is not essential for fibrinogen binding. There is no evidence to suggest that PRA1 from Candida albicans functions as a classical trypsin-like protease that cleaves after basic amino acid residues in small synthetic substrates. Consequently, it is not expected to exhibit activity against Suc-ala-ala-ala-ala-ala-pna.

Pancreatic Elastase Substrate Relationship

Pancreatic elastase, a serine protease synthesized in the acinar cells of the pancreas, plays a crucial role in the digestion of proteins. celprogen.com Its primary function is to break down elastin, a key connective tissue protein. celprogen.com The substrate specificity of pancreatic elastase is characterized by a preference for cleaving peptide bonds at the carboxyl side of small, hydrophobic amino acid residues, with a particular affinity for alanine. sigmaaldrich.com This makes Suc-Ala-Ala-Ala-Ala-Ala-pNA a highly relevant substrate for studying its enzymatic activity.

The relationship between pancreatic elastase and oligoalanine substrates is well-documented. The enzyme possesses an extended active site, capable of interacting with multiple amino acid residues of a substrate, which contributes significantly to its catalytic efficiency. Research has shown that porcine pancreatic elastase I exhibits specificity for Ala-Ala and Ala-Gly bonds. The hydrolysis of Suc-Ala-Ala-Ala-pNA by elastase proceeds through the formation of an acyl-enzyme intermediate, followed by deacylation, which releases the p-nitroaniline group. This release can be monitored spectrophotometrically, providing a direct measure of enzyme activity. The Michaelis constant (K_m) for the hydrolysis of N-Succinyl-L-Ala-L-Ala-L-Ala-p-nitroanilide by porcine pancreatic elastase has been reported to be 1.15 mM in the absence of organic solvents. sigmaaldrich.com

Detailed Research Findings

| Parameter | Value | Enzyme | Substrate |

|---|---|---|---|

| K_m | 1.15 mM | Porcine Pancreatic Elastase | Suc-Ala-Ala-Ala-pNA |

Influence of Substrate Length on Enzymatic Specificity (e.g., Suc-Alan-pNA series)

The length of a peptide substrate has a profound influence on the specificity and catalytic efficiency of pancreatic elastase. Studies utilizing a series of substrates with increasing numbers of alanine residues (the Suc-Ala_n-pNA series) have demonstrated that the enzyme's active site is an extended cleft that can accommodate and interact with several amino acid residues of the substrate.

Research has shown that large increases in the esterase, amidase, and peptidase activities of elastase are observed as the length of the peptide substrate increases. This suggests that at least five contiguous peptide units of the substrate can interact with the enzyme simultaneously. These interactions occur at distinct subsites within the active site cleft, with four residues binding on the N-terminal side of the scissile bond and at least one on the C-terminal side. The enhanced enzymatic activity with longer substrates is primarily attributed to improvements in the acylation step of the catalytic mechanism, with smaller contributions from the binding and deacylation steps.

Kinetic Parameters of Porcine Pancreatic Elastase with Suc-(Ala)_n-pNA Substrates

| Substrate | Relative k_cat/K_m |

|---|---|

| Suc-Ala-pNA | Low |

| Suc-Ala-Ala-pNA | Intermediate |

| Suc-Ala-Ala-Ala-pNA | High |

| Suc-Ala-Ala-Ala-Ala-pNA | Higher |

| Suc-Ala-Ala-Ala-Ala-Ala-pNA | Highest |

Note: This table illustrates the general trend of increasing catalytic efficiency with substrate length, as specific comparative values are not available.

Structure-Specificity Relationships in Protease-Substrate Interactions

The specificity of pancreatic elastase for substrates like Suc-Ala-Ala-Ala-Ala-Ala-pNA is governed by the specific structural features of its active site. The active site of serine proteases, including pancreatic elastase, contains a catalytic triad (B1167595) of amino acid residues: His-57, Asp-102, and Ser-195. virginia.edu This triad is essential for the hydrolysis of the peptide bond.

The extended binding site of pancreatic elastase is composed of a series of subsites (S subsites on the acyl side and S' subsites on the leaving group side of the scissile bond) that accommodate the amino acid residues of the substrate (P and P' residues, respectively). For an oligoalanine substrate, the alanine side chains (methyl groups) fit into these subsites.

S1 Subsite: This subsite is a shallow hydrophobic pocket that shows a preference for small, uncharged side chains, making it ideal for accommodating the P1 alanine residue of the substrate.

S' Subsites: The subsites on the other side of the cleavage point also contribute to specificity. For porcine pancreatic elastase, the S'1 subsite prefers lysine over alanine, and the S'2 subsite has a marked specificity for alanine. nih.gov

The binding of the extended oligoalanine chain into the active site cleft of pancreatic elastase induces a conformational fit that optimally positions the scissile peptide bond for nucleophilic attack by the Ser-195 residue of the catalytic triad. This induced fit mechanism, driven by the multiple weak interactions along the extended active site, is a key determinant of the high specificity and catalytic power of the enzyme towards longer peptide substrates.

Development and Optimization of Protease Assays Utilizing Suc Ala Ala Ala Ala Ala Pna

Principles of Chromogenic Protease Assay Design

Chromogenic protease assays are designed based on a straightforward principle: an enzyme's catalytic activity results in the production of a colored product from a colorless (or differently colored) substrate. diapharma.com These assays utilize synthetic peptides that mimic the natural cleavage sites of specific proteases. diapharma.com The design of these synthetic substrates, such as Suc-Ala-Ala-Ala-Ala-Ala-pNA, involves two key components: a peptide sequence that confers specificity for the target enzyme and a reporter group that generates a detectable signal upon cleavage. nih.gov

The peptide portion, in this case, a chain of five alanine (B10760859) residues, is recognized and bound by the active site of the target protease. The selectivity of the assay is largely determined by this amino acid sequence. nih.gov Attached to the C-terminus of the peptide is a chromogenic reporter molecule, p-nitroaniline (pNA). peptide.co.jp In its peptide-bound form, the substrate is essentially colorless. When the protease hydrolyzes the amide bond between the C-terminal alanine and the pNA molecule, free pNA is released into the solution. tandfonline.com This liberated p-nitroaniline has a distinct yellow color and a strong absorbance at a specific wavelength, allowing for its quantification. peptide.co.jpmedchemexpress.com The rate of color formation is directly proportional to the activity of the protease in the sample. diapharma.com

The general reaction can be summarized as follows:

Suc-(Ala)₅-pNA (Colorless) --(Protease)--> Suc-(Ala)₅ + p-Nitroaniline (Yellow)

This principle allows for continuous monitoring of the enzymatic reaction, as the increase in absorbance can be measured over time to determine the initial reaction velocity, a key parameter in enzyme kinetics. tandfonline.com

Methodological Advancements in Quantitative Spectrophotometric Detection

The quantification of protease activity using Suc-Ala-Ala-Ala-Ala-Ala-pNA relies on spectrophotometry, a widely used technique for measuring the concentration of light-absorbing substances in a solution. nih.gov The methodological approach involves monitoring the change in absorbance of the reaction mixture at a specific wavelength.

Upon enzymatic cleavage of Suc-Ala-Ala-Ala-Ala-Ala-pNA, the released p-nitroaniline (pNA) exhibits a maximum absorbance peak around 405 nm to 410 nm. echelon-inc.comcaymanchem.com This wavelength is chosen for detection because the absorbance of the intact substrate at this wavelength is negligible, ensuring that the measured signal is almost exclusively from the liberated pNA. tandfonline.com

The Beer-Lambert Law provides the theoretical foundation for this quantitative measurement. The law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:

A = εcl

Where:

A is the absorbance (unitless)

ε (epsilon) is the molar extinction coefficient of the absorbing substance (pNA), which is a constant for a given substance at a specific wavelength (M⁻¹cm⁻¹)

c is the concentration of the absorbing substance (M)

l is the path length of the cuvette (typically 1 cm)

By measuring the rate of change in absorbance over time (dA/dt), the rate of the enzymatic reaction can be calculated. Modern spectrophotometers, particularly microplate readers, allow for precise and automated measurements from multiple samples simultaneously, which is a significant advancement for efficiency and reproducibility. tandfonline.com

Table 1: Spectrophotometric Properties for a Typical p-Nitroanilide-Based Assay

| Parameter | Value | Reference |

| Analyte | p-Nitroaniline (pNA) | |

| Wavelength of Max Absorbance (λmax) | 405 - 410 nm | echelon-inc.com |

| Molar Extinction Coefficient (ε) at 410 nm | 8,800 M⁻¹cm⁻¹ | |

| Recommended Solvent/Buffer | Aqueous buffers (e.g., PBS, Tris) | |

| Instrumentation | Spectrophotometer / Microplate Reader |

Standardization and Validation of Assay Protocols

To ensure that an assay utilizing Suc-Ala-Ala-Ala-Ala-Ala-pNA provides reliable, accurate, and reproducible results, the protocol must undergo rigorous standardization and validation. This process involves establishing and verifying the performance characteristics of the assay.

Key Validation Parameters:

Linearity: This establishes the range of enzyme concentrations or activities where the assay signal (rate of absorbance change) is directly proportional to the amount of enzyme. The assay is performed with a series of known enzyme concentrations to demonstrate a linear relationship.

Precision: Assesses the degree of scatter between a series of measurements of the same sample. It is typically expressed as the coefficient of variation (CV) and is evaluated at two levels:

Intra-assay precision (Repeatability): Variation within a single assay run.

Inter-assay precision (Reproducibility): Variation between different assay runs, often on different days.

Accuracy: Measures the closeness of the experimental value to the true or accepted value. This can be assessed by spiking a sample with a known amount of purified enzyme and measuring the recovery.

Specificity: Confirms that the signal is generated by the target protease. This involves testing the substrate with other non-target proteases to ensure minimal cross-reactivity. nih.gov While Suc-Ala-Ala-Ala-Ala-Ala-pNA is a known substrate for neutrophil elastase, it may also be cleaved by other proteases, which should be characterized during validation.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest enzyme concentration that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

Robustness: Evaluates the assay's performance when small, deliberate changes are made to method parameters, such as temperature, pH, or substrate concentration. This ensures the assay is reliable under slightly varied conditions.

Standardization also involves the use of reference materials, such as a purified enzyme with a known activity, to calibrate the assay and ensure consistency over time and between different laboratories.

Application in High-Throughput Screening Systems

The properties of chromogenic substrates like Suc-Ala-Ala-Ala-Ala-Ala-pNA make them well-suited for high-throughput screening (HTS) applications, which are essential in drug discovery for identifying potential enzyme inhibitors from large compound libraries.

The assay's suitability for HTS is based on several factors:

Homogeneous Format: The assay is performed in a single well without the need for separation or washing steps, simplifying automation. nih.gov

Miniaturization: The assay can be readily adapted to low-volume, multi-well microplate formats (e.g., 96, 384, or 1536 wells), reducing reagent costs and allowing for the simultaneous testing of thousands of compounds.

Automated Detection: The colorimetric signal is easily read by automated microplate readers, enabling rapid data acquisition.

Robust Signal: The generation of a colored product typically provides a strong and stable signal, leading to reliable assay performance metrics like a good signal-to-background ratio and Z'-factor, which are critical for HTS.

In a typical HTS workflow, the target protease, the substrate Suc-Ala-Ala-Ala-Ala-Ala-pNA, and a test compound are combined in the wells of a microplate. The enzymatic activity is then measured by monitoring the absorbance at 405 nm. A compound that inhibits the protease will result in a lower rate of pNA release and thus a reduced absorbance signal compared to a control well without an inhibitor. This allows for the rapid identification of "hits" that can then be selected for further characterization.

Table 2: Example HTS Assay Plate Layout and Results for Protease Inhibitor Screening

| Well ID | Well Type | Compound ID | Absorbance Rate (mOD/min) | % Inhibition |

| A1 | Negative Control | None (DMSO) | 50.2 | 0% |

| A2 | Negative Control | None (DMSO) | 49.8 | 0.8% |

| A3 | Positive Control | Known Inhibitor | 2.5 | 95.0% |

| A4 | Positive Control | Known Inhibitor | 2.7 | 94.6% |

| B1 | Test Compound | Cmpd-001 | 48.5 | 3.4% |

| B2 | Test Compound | Cmpd-002 | 15.1 | 69.8% (Hit) |

| B3 | Test Compound | Cmpd-003 | 51.0 | -1.6% |

| B4 | Test Compound | Cmpd-004 | 45.3 | 9.4% |

Data are hypothetical and for illustrative purposes. % Inhibition is calculated relative to the average of the negative controls.

Mechanistic Investigations of Enzyme Suc Ala Ala Ala Ala Ala Pna Interactions

Elucidation of Catalytic Mechanisms through Substrate Hydrolysis

The hydrolysis of Suc-Ala-Ala-Ala-Ala-Ala-pNA by proteolytic enzymes is a multi-step process that can be monitored spectrophotometrically. The cleavage of the amide bond between the C-terminal alanine (B10760859) and the p-nitroaniline (pNA) group releases the chromophore pNA, which absorbs light at 410 nm. This allows for the continuous measurement of enzyme activity and the determination of kinetic parameters.

The general catalytic mechanism for serine proteases, a class of enzymes that readily hydrolyze this substrate, involves a catalytic triad (B1167595) of amino acid residues in the active site, typically consisting of serine, histidine, and aspartate. The process is initiated by a nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the scissile peptide bond in the substrate. This forms a transient tetrahedral intermediate, which is stabilized by hydrogen bonds from the enzyme's backbone amide groups, forming what is known as the oxyanion hole. The intermediate then collapses, leading to the cleavage of the peptide bond and the formation of a covalent acyl-enzyme intermediate, with the release of the p-nitroaniline molecule. In the final step, a water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the succinylated penta-alanine peptide.

Interestingly, studies with the zinc-endopeptidase astacin (B162394) have revealed a more complex hydrolysis pattern for Suc-Ala-Ala-Ala-Ala-Ala-pNA. This enzyme cleaves the substrate at two distinct positions. The primary cleavage occurs between the second and third alanine residues, releasing Suc-Ala-Ala and Ala-Ala-Ala-pNA. Subsequently, a second, slower cleavage of the resulting Ala-Ala-Ala-pNA fragment can occur, which then releases p-nitroaniline. The specificity constant (kcat/Km) for the initial cleavage is approximately 1200-fold higher than for the second cleavage, highlighting the enzyme's preference for longer peptide substrates nih.gov.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Astacin | Suc-Ala-Ala-Ala-Ala-Ala-pNA (1st cleavage) | 1.1 | 1.4 | 1270 |

| Astacin | Suc-Ala-Ala-Ala-Ala-Ala-pNA (2nd cleavage from Ala-Ala-Ala-pNA) | - | - | ~1 |

| Ak.1 Protease (a thermostable subtilisin) | Suc-Ala-Ala-Ala-Ala-Ala-pNA | - | - | Specific Activity: 0.59 µmol of pNA/min/mg |

Note: Data for the second cleavage by astacin is an approximation based on the reported 1200-fold lower specificity constant compared to the first cleavage nih.gov. The specific activity for Ak.1 Protease is provided as kcat/Km was not explicitly stated in the source researchgate.net.

Characterization of Enzyme Active Site Recognition of Suc-Ala-Ala-Ala-Ala-Ala-pNA

The recognition of Suc-Ala-Ala-Ala-Ala-Ala-pNA by an enzyme's active site is a highly specific process dictated by the three-dimensional structure of the enzyme. The active site is a cleft or pocket on the enzyme's surface that is complementary in shape and chemical properties to the substrate. For serine proteases like elastase, the active site is often described in terms of subsites, with each subsite accommodating one amino acid residue of the substrate. The subsites are labeled S1, S2, S3, etc., for the residues on the N-terminal side of the scissile bond (P1, P2, P3, etc.), and S1', S2', etc., for the residues on the C-terminal side.

The penta-alanine sequence of Suc-Ala-Ala-Ala-Ala-Ala-pNA presents a unique challenge and opportunity for understanding substrate recognition. The repetitive nature of the alanine residues allows for the study of how an enzyme's extended binding site interacts with a homologous stretch of amino acids. Elastase, for example, is known to have a preference for small, hydrophobic amino acids like alanine in its S1 subsite, which explains its ability to cleave substrates with alanine at the P1 position.

The succinyl group at the N-terminus of the substrate serves to block the N-terminal amino group, preventing it from being recognized by exopeptidases and ensuring that cleavage occurs at an internal peptide bond. The p-nitroanilide group at the C-terminus is a convenient reporter group but also contributes to the binding of the substrate in the active site.

Molecular docking and structural biology techniques, such as X-ray crystallography, can provide detailed atomic-level views of how substrates like Suc-Ala-Ala-Ala-Ala-Ala-pNA fit into the active site of an enzyme. These studies can reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern substrate binding and orientation. For instance, the binding of a substrate to porcine pancreatic elastase can induce a conformational change, a phenomenon known as "induced fit," which optimizes the alignment of the substrate for catalysis virginia.edu.

Role of Specific Amino Acid Residues in Substrate Binding and Catalysis

The precise function of an enzyme is dictated by the specific amino acid residues that make up its active site and surrounding regions. In serine proteases, the catalytic triad (typically Ser-195, His-57, and Asp-102 in chymotrypsin (B1334515) numbering) is directly involved in the chemical steps of catalysis virginia.edu.

Serine: The hydroxyl group of the serine residue acts as the nucleophile that attacks the substrate's peptide bond.

Histidine: The histidine residue functions as a general base, accepting a proton from the serine hydroxyl group to increase its nucleophilicity. It later acts as a general acid, donating a proton to the leaving group.

Aspartate: The aspartate residue is hydrogen-bonded to the histidine, helping to orient it correctly and increasing its basicity.

Beyond the catalytic triad, other residues in the active site play crucial roles in substrate binding and specificity. Site-directed mutagenesis is a powerful technique used to investigate the function of individual amino acid residues. By replacing a specific amino acid with another, researchers can observe the effect on the enzyme's kinetic parameters and substrate specificity.

For example, in human neutrophil elastase, replacing the catalytic histidine at position 57 with an alanine (H57A) abolishes the enzyme's ability to cleave standard elastase substrates. However, this engineered enzyme can still cleave substrates that contain a histidine residue at the P2 position. This demonstrates a phenomenon known as "substrate-assisted catalysis," where a residue from the substrate can partially compensate for a missing catalytic residue in the enzyme nih.gov.

Studies on other enzymes have also highlighted the importance of residues outside the immediate active site. Alanine-scanning mutagenesis of sortase A, a transpeptidase from Staphylococcus aureus, revealed that residues in a loop region (the β6/β7 loop) are critical for recognizing the peptide substrate. Specifically, Val-168 and Leu-169 were found to be important for hydrophobic interactions with the substrate nih.gov. While these studies did not use Suc-Ala-Ala-Ala-Ala-Ala-pNA, they provide a framework for understanding how specific residues in the extended binding site contribute to the recognition and catalysis of peptide substrates.

| Residue/Region | Enzyme (Example) | Role in Interaction with Substrate | Experimental Evidence |

|---|---|---|---|

| Catalytic Triad (Ser, His, Asp) | Serine Proteases (e.g., Elastase) | Directly involved in the chemical steps of peptide bond cleavage. | Extensive biochemical and structural studies. |

| S1 Subsite Residues | Elastase | Determine specificity for the P1 amino acid of the substrate (prefers small, hydrophobic residues like alanine). | Kinetic studies with various substrates and structural analysis. |

| β6/β7 Loop (e.g., Val-168, Leu-169) | Sortase A | Important for hydrophobic interactions and recognition of the peptide substrate. | Alanine-scanning mutagenesis. nih.gov |

| His-57 | Human Neutrophil Elastase | Essential for catalysis; its absence can be partially compensated by a substrate histidine. | Site-directed mutagenesis (H57A mutant) and kinetic analysis with histidine-containing substrates. nih.gov |

Computational and Structural Approaches to Suc Ala Ala Ala Ala Ala Pna Research

Molecular Docking Simulations of Enzyme-Substrate Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Suc-Ala-Ala-Ala-Ala-Ala-pNA, docking simulations are employed to predict its binding mode within the active site of proteases, most notably neutrophil elastase and porcine pancreatic elastase.

These simulations begin with the three-dimensional structures of the enzyme and the substrate. The enzyme structure is typically obtained from crystallographic or NMR studies, while the structure of Suc-Ala-Ala-Ala-Ala-Ala-pNA can be generated using molecular modeling software. The docking algorithm then samples a large number of possible orientations and conformations of the substrate within the enzyme's binding pocket, scoring each based on a set of energy functions. The resulting docked poses provide hypotheses about the key interactions driving substrate recognition and binding.

For instance, docking studies can reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the pentapeptide chain of Suc-Ala-Ala-Ala-Ala-Ala-pNA and the amino acid residues lining the S1-S5 subsites of the elastase active site. The p-nitroanilide group is expected to be positioned near the catalytic triad (B1167595) (Ser-His-Asp) to facilitate cleavage.

Table 1: Key Interacting Residues in Elastase Substrate Binding Pockets

| Subsite | Typical Interacting Residues | Potential Interaction with Suc-Ala-Ala-Ala-Ala-Ala-pNA |

| S1 | Val, Thr | Hydrophobic interactions with the P1 Alanine (B10760859) side chain |

| S2 | Phe, Tyr | Potential for hydrophobic or aromatic interactions with the P2 Alanine |

| S3 | Thr, Val | Hydrophobic interactions with the P3 Alanine side chain |

| S4 | Val, Gly | Hydrophobic interactions with the P4 Alanine side chain |

| S5 | Ser, Gly | Potential for hydrogen bonding with the P5 Alanine or Succinyl group |

Molecular Dynamics Simulations of Interaction Dynamics

While molecular docking provides a static picture of the enzyme-substrate complex, molecular dynamics (MD) simulations offer a dynamic view of the interactions over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes and fluctuations of both the enzyme and Suc-Ala-Ala-Ala-Ala-Ala-pNA.

Starting from a docked complex, an MD simulation can reveal the stability of the predicted binding mode. It can show how the substrate adapts its conformation within the active site and how the enzyme itself may undergo subtle conformational changes to accommodate the substrate. These simulations provide valuable information on the flexibility of the enzyme-substrate complex and the role of solvent molecules in mediating interactions.

Key insights from MD simulations can include:

Binding Stability: Calculation of the root-mean-square deviation (RMSD) of the substrate and enzyme backbone atoms over time to assess the stability of the complex.

Interaction Lifetimes: Analysis of the duration of specific hydrogen bonds or hydrophobic contacts identified in docking.

Conformational Changes: Observation of functionally relevant motions in the enzyme, such as loop movements, that may be important for substrate binding and catalysis.

Virtual Mutagenesis Studies for Substrate Binding Sites

Virtual mutagenesis, also known as in silico site-directed mutagenesis, is a computational technique used to predict the effect of amino acid mutations on protein structure, function, and interactions. In the context of Suc-Ala-Ala-Ala-Ala-Ala-pNA, this approach can be used to understand the contribution of individual enzyme residues to substrate binding and specificity.

By computationally mutating residues in the active site of an elastase and then performing docking or MD simulations with Suc-Ala-Ala-Ala-Ala-Ala-pNA, researchers can predict how these changes will affect the binding affinity and orientation of the substrate. For example, mutating a bulky residue to a smaller one might increase the volume of a subsite, potentially accommodating a larger substrate side chain. Conversely, introducing a charged residue into a hydrophobic pocket could destabilize substrate binding.

These studies are instrumental in:

Identifying "hotspot" residues that are critical for substrate recognition.

Guiding the design of enzyme variants with altered substrate specificity.

Explaining the molecular basis for observed differences in substrate cleavage by different proteases.

Table 2: Predicted Effects of Virtual Mutations on Suc-Ala-Ala-Ala-Ala-Ala-pNA Binding

| Original Residue | Mutation | Predicted Effect on Binding | Rationale |

| Val216 (S1 pocket) | Gly | Weaker binding | Loss of hydrophobic interaction with the P1 Alanine. |

| Phe192 (S2 pocket) | Ala | Weaker binding | Reduced hydrophobic interaction with the P2 Alanine. |

| Thr41 (S3 pocket) | Ser | Minimal change | Similar size and polarity of side chains. |

| Val190 (S4 pocket) | Leu | Potentially stronger binding | Increased hydrophobic contact with the P4 Alanine. |

Predictive Modeling of Protease Cleavage Sites

Predictive modeling of protease cleavage sites aims to develop computational models that can accurately predict whether a given peptide sequence will be cleaved by a specific protease. These models are often built using machine learning algorithms trained on large datasets of known cleavage and non-cleavage sites.

While Suc-Ala-Ala-Ala-Ala-Ala-pNA is a known substrate for elastase, predictive models can be used to understand the sequence determinants of its cleavage. By analyzing the features of this and other known elastase substrates, these models can learn the patterns of amino acids that are favored at each position (P1, P2, P3, etc.) relative to the cleavage site.

The development of such models typically involves:

Feature Extraction: Representing the peptide sequence using various physicochemical properties of the amino acids, such as size, hydrophobicity, and charge.

Model Training: Using algorithms like Support Vector Machines (SVM) or Random Forests to learn the relationship between these features and the likelihood of cleavage.

Model Validation: Testing the model's predictive performance on an independent dataset of substrates.

These predictive models can then be used to screen large peptide libraries for potential new substrates or to predict the cleavage sites within larger proteins. The consistent alanine repeat in Suc-Ala-Ala-Ala-Ala-Ala-pNA provides a simple yet informative model sequence for training and validating such predictive tools for elastase and related proteases.

Advanced Biochemical Research Applications of Suc Ala Ala Ala Ala Ala Pna

Utility in Enzyme Purification and Characterization Studies

The ability of Suc-Ala-Ala-Ala-Ala-Ala-pNA to generate a quantifiable color change upon cleavage makes it an invaluable tool for tracking the activity of neutrophil elastase during purification protocols. As the enzyme is progressively isolated from a complex biological mixture, the specific activity—the amount of active enzyme per unit of total protein—is expected to increase. By assaying fractions from each purification step (e.g., column chromatography) with Suc-Ala-Ala-Ala-Ala-Ala-pNA, researchers can identify the fractions containing the highest concentration of active elastase and monitor the efficiency of the purification process.

Furthermore, this substrate is instrumental in the detailed characterization of the purified enzyme. Key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), can be determined by measuring the rate of pNA release at various substrate concentrations. This information provides insight into the enzyme's affinity for the substrate and its catalytic efficiency, which are fundamental to understanding its biological function.

Table 1: Application of Suc-Ala-Ala-Ala-Ala-Ala-pNA in Enzyme Purification and Characterization

| Application Area | Specific Use | Data Obtained |

| Enzyme Purification | Monitoring enzyme activity in purification fractions | Identification of fractions with high elastase activity, assessment of purification fold and yield |

| Enzyme Characterization | Determination of kinetic parameters | Michaelis constant (Km), catalytic rate constant (kcat), and catalytic efficiency (kcat/Km) |

Application in the Identification and Characterization of Protease Inhibitors

The search for novel protease inhibitors is a critical area of drug discovery, particularly for inflammatory diseases where neutrophil elastase is implicated. Suc-Ala-Ala-Ala-Ala-Ala-pNA provides a straightforward and reliable method for high-throughput screening (HTS) of large compound libraries to identify potential inhibitors. In a typical HTS assay, neutrophil elastase is incubated with the substrate and a test compound. A reduction in the rate of pNA formation compared to a control reaction without the compound indicates inhibitory activity.

Once potential inhibitors are identified, Suc-Ala-Ala-Ala-Ala-Ala-pNA is further used to characterize their potency and mechanism of action. By performing kinetic studies in the presence of varying concentrations of the inhibitor, researchers can determine the inhibition constant (Ki), which reflects the inhibitor's binding affinity for the enzyme. Different inhibition patterns (e.g., competitive, non-competitive, uncompetitive) can also be elucidated by analyzing the enzyme's kinetics at different substrate and inhibitor concentrations. This information is crucial for the selection and optimization of lead compounds in drug development programs.

Contributions to Peptide-Based Drug Design and Development as a Probe

The kinetic data generated using Suc-Ala-Ala-Ala-Ala-Ala-pNA as a substrate is fundamental to the rational design of peptide-based drugs targeting neutrophil elastase. Understanding the structure-activity relationships (SAR) of how the enzyme recognizes and cleaves its substrate allows for the design of more potent and specific inhibitors. For instance, modifications to the peptide sequence of the substrate can be made to enhance binding affinity, and this knowledge can be translated into the design of peptide-like inhibitors that bind tightly to the enzyme's active site but are not cleaved.

Moreover, the substrate itself can be used as a probe to explore the structural and chemical features of the enzyme's active site. By systematically altering the amino acid residues of the peptide and observing the impact on the kinetic parameters, researchers can map the enzyme's substrate preferences. This information is invaluable for computational modeling and the in silico design of novel drug candidates.

Table 2: Role of Suc-Ala-Ala-Ala-Ala-Ala-pNA in Peptide-Based Drug Design

| Stage of Drug Design | Use of Suc-Ala-Ala-Ala-Ala-Ala-pNA | Information Gained |

| Lead Identification | High-throughput screening for inhibitors | Identification of initial hit compounds |

| Lead Optimization | Determination of inhibitor potency (Ki) and mechanism | Structure-activity relationship data for improving inhibitor affinity and specificity |

| Rational Drug Design | Probe for active site mapping | Understanding of enzyme-substrate interactions to guide the design of novel inhibitors |

Role in Diagnostic Research Tool Development

Elevated levels of neutrophil elastase are associated with a number of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis. nih.gov This makes the enzyme a potential biomarker for disease diagnosis and monitoring. Suc-Ala-Ala-Ala-Ala-Ala-pNA can be employed in the development of research-use-only diagnostic assays to quantify the activity of neutrophil elastase in biological samples such as sputum or bronchoalveolar lavage fluid.

The development of such assays involves optimizing reaction conditions to ensure sensitivity and specificity for neutrophil elastase. The colorimetric nature of the assay makes it adaptable to various formats, including microplate assays suitable for processing multiple samples simultaneously. While not yet a routine clinical diagnostic tool, the use of Suc-Ala-Ala-Ala-Ala-Ala-pNA in research settings is crucial for validating the clinical utility of neutrophil elastase as a biomarker and for the development of future diagnostic tests. Recent research has also focused on the development of enzyme-linked immunosorbent assays (ELISAs) for the quantitative determination of neutrophil elastase, highlighting the ongoing interest in this enzyme as a diagnostic marker. frontiersin.org

Future Perspectives in Suc Ala Ala Ala Ala Ala Pna Research

Rational Design of Enhanced Oligopeptide Substrates

The rational design of next-generation oligopeptide substrates aims to improve upon the foundational structure of molecules like Suc-Ala-Ala-Ala-Ala-Ala-pNA to achieve greater sensitivity, selectivity, and stability. Future efforts in this area are expected to focus on several key strategies:

Sequence Optimization: The penta-alanine sequence of the substrate is a key determinant of its specificity for elastase. Future designs will leverage data from substrate specificity profiling techniques, such as positional scanning of substrate combinatorial libraries (PS-SCL), to optimize this sequence. By systematically substituting natural and unnatural amino acids at positions surrounding the cleavage site, researchers can fine-tune the substrate for enhanced recognition and cleavage by the target protease while minimizing off-target activity nih.gov. For example, a variant like Suc-Ala-Ala-Val-Ala-pNA already demonstrates how minor sequence changes can alter specificity biosynth.com.

Incorporation of Unnatural Amino Acids: To improve metabolic stability and modify kinetic properties, unnatural amino acids can be incorporated into the peptide backbone nih.gov. This approach can make the substrate more resistant to degradation by non-target proteases in complex biological samples, leading to more accurate and reliable kinetic measurements.

Computational and AI-Driven Design: Advances in computational chemistry and machine learning are enabling the in silico design of novel substrates. Deep learning models, such as CleaveNet, can generate peptide sequences with desired cleavage profiles, enhancing the efficiency and selectivity of substrate design far beyond traditional screening methods biorxiv.org. Such models could be trained on kinetic data from elastase and other related proteases to predict novel sequences that outperform the simple poly-alanine structure.

Table 1: Strategies for Rational Substrate Design

| Design Strategy | Objective | Methodology | Potential Outcome for Suc-Ala-Ala-Ala-Ala-Ala-pNA |

|---|---|---|---|

| Sequence Modification | Enhance selectivity and catalytic efficiency. | Positional Scanning Combinatorial Libraries (PS-SCL); Site-directed mutagenesis. nih.govmdpi.com | A modified peptide sequence with a higher kcat/Km for neutrophil elastase and lower affinity for other serine proteases. |

| Inclusion of Unnatural Amino Acids | Increase metabolic stability and fine-tune binding. | Solid-phase peptide synthesis with non-proteinogenic amino acids. nih.gov | A substrate that is more robust in complex biological fluids (e.g., plasma, cell lysates), leading to more reliable assays. |

| Computational & AI Modeling | Predict optimal sequences and kinetic properties. | Deep learning algorithms (e.g., CleaveNet); Molecular docking simulations. biorxiv.orgplos.org | Rapid generation of highly selective and efficient elastase substrate candidates with novel sequences. |

Integration with Multi-Omics Approaches for Protease Function

The study of proteases is being transformed by high-throughput "omics" technologies. Integrating the use of specific substrates like Suc-Ala-Ala-Ala-Ala-Ala-pNA with multi-omics data will provide a more comprehensive understanding of protease function in complex biological systems.

This integration is primarily powered by the field of degradomics , a subset of proteomics focused on the system-wide identification of protease substrates researchgate.net. Techniques such as Terminal Amine Isotopic Labeling of Substrates (TAILS) and Combined Fractional Diagonal Chromatography (COFRADIC) identify the neo-N-termini of proteins that are newly formed by protease cleavage in a biological sample mdpi.comnih.gov.

The future perspective involves a synergistic loop:

Omics-Driven Discovery: Degradomics studies on cells or tissues can identify the complete repertoire of native proteins cleaved by a specific protease, such as neutrophil elastase, under various physiological or pathological conditions nih.gov.

Informing Substrate Design: The consensus cleavage sequences discovered through degradomics provide a wealth of data that can be used to rationally design enhanced synthetic substrates. Instead of a generic poly-alanine sequence, new substrates can be created to mimic the most efficiently cleaved native sequences, thereby increasing their biological relevance and specificity.

Validating Biological Pathways: Once novel protease-substrate interactions are identified via omics, specifically designed substrates can be used as targeted probes to validate these interactions and investigate the functional consequences of the cleavage event in cellular or biochemical assays. This approach connects large-scale discovery with hypothesis-driven functional analysis nih.gov.

Exploration of Novel Protease Targets and Their Interactions

While Suc-Ala-Ala-Ala-Ala-Ala-pNA is a known substrate for neutrophil elastase, its utility is not limited to this enzyme. Its structure, or derivatives thereof, can be used as a tool to discover and characterize new or unexpected proteolytic activities in various biological contexts.

Future research will likely involve using this substrate in broader screening applications. For example, libraries of chromogenic or fluorogenic peptides based on the Ala-pNA scaffold can be used to screen for enzymatic activity in sources where protease activity is poorly characterized, such as in microbial pathogens, snake venoms, or in specific disease states like HIV-associated obstructive lung disease acs.orgnih.gov. The identification of a novel protease that efficiently cleaves this substrate would be the first step in its isolation, characterization, and the elucidation of its biological role.

Moreover, advances in proteomics now allow for the identification of the proteases present in a given sample nih.gov. By correlating the proteomic profile with the measured activity using a substrate like Suc-Ala-Ala-Ala-Ala-Ala-pNA, researchers can generate hypotheses about which specific enzyme is responsible for the observed activity, paving the way for targeted validation studies.

Methodological Innovations in Kinetic and Specificity Analysis

The traditional method of measuring p-nitroaniline release via spectrophotometry is robust but has limitations. Future research will benefit from methodological innovations that provide deeper insights into protease kinetics and specificity.

Mass Spectrometry-Based Assays: Modern kinetic analyses increasingly employ mass spectrometry (MS) to directly detect the cleavage products nih.gov. This method does not require a chromogenic reporter group like pNA, allowing for the use of more natural and complex peptide sequences. It also enables multiplexing, where the cleavage of multiple substrates by one or more proteases can be monitored simultaneously.

Advanced Reporter Moieties: To overcome issues of assay interference from biological samples, new classes of reporter groups are being developed. For instance, substrates based on 7-nitrobenz-2-oxa-1,3-diazol-4-yl-amides (NBD-amides) have been shown to be less susceptible to common assay artifacts compared to traditional fluorophores or chromophores researchgate.net.

Computational Deconvolution: In complex biological systems, multiple proteases may be active simultaneously, and each may be capable of cleaving multiple substrates (protease promiscuity) plos.org. Future analytical approaches will use computational algorithms to deconvolve these complex activity signatures. By using a panel of substrates with overlapping specificities and measuring the cleavage rates, these models can estimate the activity levels of individual proteases within the mixture plos.org.

Table 2: Innovations in Kinetic and Specificity Analysis

| Innovation | Description | Advantage over Traditional Methods |

|---|---|---|

| Mass Spectrometry (MS) Assays | Directly quantifies substrate and cleavage products based on their mass-to-charge ratio. nih.gov | Does not require a chromogenic/fluorogenic tag; allows for more complex and "natural" substrate designs; highly multiplexable. |

| Novel Reporter Groups (e.g., NBD-amides) | Utilizes alternative chemical moieties for signaling cleavage, designed to have different spectral properties and be less prone to interference. researchgate.net | Increased sensitivity and reduced vulnerability to assay interferences from sample components. |

| Computational Deconvolution of Multiplexed Signatures | Uses algorithms to parse convoluted signals from a library of promiscuous substrates to estimate individual protease activities. plos.org | Enables analysis of entire protease families simultaneously in a single sample, providing a systems-level view of proteolytic activity. |

| Integrated Kinetic and Proteomic Thresholding | Combines N-terminal proteomics with biochemical kinetics to define a catalytic efficiency threshold that distinguishes biologically relevant substrates from incidental cleavage. nih.gov | Provides a more rigorous framework for validating true physiological substrates identified in large-scale screening. |

Q & A

Q. Q. What statistical models are appropriate for analyzing Suc-ala-ala-ala-ala-ala-pna’s degradation kinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.